N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound belonging to the class of benzimidazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including potential applications as therapeutic agents. The specific structure of this compound suggests it may possess unique pharmacological properties.
This compound can be classified under the category of benzodiazole derivatives, which are known for their role in various biological activities, including anti-cancer and anti-inflammatory effects. The chemical structure indicates that it contains both a furan ring and a benzimidazole moiety, which are common in many biologically active compounds .
The synthesis of N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves several key steps:
The synthesis may require purification steps such as recrystallization or chromatography to obtain a high-purity final product.
The molecular formula of N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is , with a molecular weight of approximately 382.46 g/mol. The structure features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine its spatial arrangement and confirm its structure .
N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can undergo various chemical reactions:
The mechanism of action for N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide likely involves interaction with specific biological targets such as enzymes or receptors. Benzimidazole derivatives often act as inhibitors of certain enzymes involved in cancer progression or inflammatory responses.
For instance, they may inhibit histone methyltransferases or other proteins involved in cell signaling pathways, thereby modulating cellular responses and potentially leading to apoptosis in cancer cells .
The physical properties of N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide include:
Chemical properties include:
These properties can significantly influence its bioavailability and pharmacokinetics when used in therapeutic applications .
N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has potential applications in various fields:
The synthesis of N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide (CAS 871547-60-3) follows a convergent multi-step strategy, integrating benzimidazole core formation with late-stage furan carboxamide coupling. The canonical pathway involves three critical stages:
Benzimidazole Core Construction: o-Phenylenediamine derivatives undergo acid-catalyzed condensation with carboxylic acids or carbonyl compounds. For this target, 2-methylphenylmethylamine reacts with carboxylic acid precursors (e.g., chloroacetic acid) under reflux in acidic media (HCl/acetic acid, 110°C, 8–12 hours) to yield the 2-substituted benzimidazole scaffold. This step exploits the electrophilicity of the carbonyl carbon and the nucleophilicity of the diamine’s amino groups .
Ethyl Spacer Introduction: The 2-chloromethylbenzimidazole intermediate is reacted with excess ethylenediamine in aprotic solvents (acetonitrile/DMF) at 60–80°C. Nucleophilic displacement replaces the chloride, generating the 2-(2-aminoethyl)benzimidazole derivative. Monitoring via thin-layer chromatography (TLC; silica gel, ethyl acetate/methanol 9:1) confirms completion, typically within 4–6 hours [3].
Furan Carboxamide Coupling: The terminal amine of the ethyl spacer is acylated with furan-2-carbonyl chloride or furan-2-carboxylic acid activated in situ. This step necessitates rigorous exclusion of moisture to prevent hydrolysis [10].
Table 1: Key Intermediates and Reaction Conditions
Step | Intermediate | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | 1-[(2-methylphenyl)methyl]-1H-benzimidazole | 2-Methylphenylmethylamine, chloroacetic acid, HCl, reflux, 10h | 65–72 |
2 | 2-(1-[(2-methylphenyl)methyl]-1H-benzimidazol-2-yl)ethan-1-amine | Ethylenediamine, acetonitrile, 70°C, 5h | 80–85 |
3 | Target compound | Furan-2-carboxylic acid, EDC/HOBt, DMF, rt, 12h | 70–75 |
Regioselectivity challenges arise during N-alkylation of the benzimidazole nucleus, where undesired N3-alkylation can compete with N1-alkylation. Optimization strategies include:
Directed Alkylation: The 2-methylphenyl group’s steric bulk favors N1-substitution. Using 2-(chloromethyl)-1-methylbenzene as the alkylating agent in dimethyl sulfoxide with potassium carbonate (K2CO3) at 60°C achieves >95% N1-regioselectivity. This leverages the softer nucleophilicity of N1 versus N3 and the moderate steric hindrance of the ortho-substituted benzyl chloride .
Cyclization Control: Benzaldehyde derivatives can trigger uncontrolled dimerization during benzimidazole formation. Substituent-specific protocols mitigate this: Electron-withdrawing groups on phenylenediamine require milder conditions (e.g., pyridine catalysis), while electron-donating groups tolerate stronger acids. For the 2-methylphenyl variant, acetic acid at 90°C minimizes oligomerization, preserving monomeric yield .
Microwave-Assisted Synthesis: Reducing cyclization time from hours to minutes (e.g., 30 minutes at 150°C under microwave irradiation), enhancing regiocontrol and yield (up to 88%) while suppressing side products .
Amide bond formation between the furan-2-carboxylic acid and the ethylamine-functionalized benzimidazole employs carbodiimide-based activators to overcome the steric hindrance of the benzimidazole system:
EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF) is optimal. EDC activates the furan-2-carboxylic acid to form an O-acylisourea intermediate, while HOBt suppresses racemization and forms a more stable active ester. Molar ratios of 1.2:1:1 (acid/EDC/HOBt) and reaction times of 12–18 hours at 25°C achieve >90% conversion [10].
Solvent Optimization: Polar aprotic solvents (DMF, dichloromethane) are superior to tetrahydrofuran due to better reagent solubility. Dimethyl sulfoxide is avoided to prevent sulfoxide side reactions .
Alternative Agents: Attempts with dicyclohexylcarbodiimide (DCC) result in lower yields (60–65%) due to dicyclohexylurea precipitation, complicating purification. Dialkylcarbodiimides like diisopropylcarbodiimide offer no advantage over EDC .
Table 2: Coupling Agent Efficiency Comparison
Coupling System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
EDC/HOBt | DMF | 25 | 12 | 90 |
DCC/HOBt | DCM | 25 | 12 | 65 |
HATU | DMF | 25 | 2 | 85 |
PyBOP | DMF | 0–25 | 4 | 80 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0